B1577785 Brevinin-2GHa

Brevinin-2GHa

Cat. No.: B1577785
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-2GHa is a 34-amino acid antimicrobial peptide (AMP) isolated from the skin secretions of the frog Hylarana guentheri (syn. Sylvirana guentheri), a species distributed across Southeast Asia, including southern China, Vietnam, Taiwan, and Hainan . Its sequence, GFSSLFKAGAKYLLKSVGKAGAQQLACKAANNCA, features a conserved C-terminal "ranabox" motif (Cys-Lys-Cys), characteristic of the Brevinin-2 family . It exhibits moderate antimicrobial activity, with a minimum inhibitory concentration (MIC) of 4.4 µM against Escherichia coli; however, its MIC against Staphylococcus aureus remains unreported .

The peptide adopts an amphipathic α-helical conformation in hydrophobic environments, a structural feature critical for membrane disruption and microbial targeting . Its net positive charge (+6 at physiological pH) enhances interactions with negatively charged bacterial membranes .

Properties

bioactivity

Antibacterial

sequence

GFSSLFKAGAKYLLKSVGKAGAQQLACKAANNCA

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Features

Brevinin-2 peptides share a conserved ranabox motif but exhibit significant sequence divergence. A comparative analysis is provided in Table 1 .

Table 1: Structural and Functional Comparison of Brevinin-2GHa with Related Peptides

Peptide Source Length (aa) Ranabox Motif MIC (E. coli, µM) MIC (S. aureus, µM) Reference
Brevinin-2GHa Hylarana guentheri 34 Cys-Lys-Cys 4.4 Not reported
Brevinin-2GHb Hylarana guentheri ~30* Presumed Not reported Not reported
Brevinin-2GHc Hylarana guentheri ~30* Presumed Not reported Not reported
Brevinin-2GHk Sylvirana guentheri ~30* Cys-Lys-Cys 8.2† 16.4†
Gaegurin-6 Rana rugosa 24 Cys-Lys-Cys 1.2 2.5
Nigrocin-2 Rana nigromaculata 25 Cys-Lys-Cys 3.8 6.2

*Typical Brevinin-2 peptides have ~30 residues ; †Data from truncated analogs of Brevinin-2GHk.

Key Observations :

Length and Charge : Brevinin-2GHa (34 aa) is longer than most family members (e.g., Gaegurin-6: 24 aa, Nigrocin-2: 25 aa) . This extended structure may influence its membrane interaction kinetics.

Antimicrobial Activity : Brevinin-2GHa’s MIC against E. coli (4.4 µM) is higher than Gaegurin-6 (1.2 µM) and Nigrocin-2 (3.8 µM), suggesting lower potency . Activity against Gram-positive bacteria remains understudied.

Optimization Potential: Truncated analogs of Brevinin-2GHk (e.g., GHk-15, a 15-residue derivative) show enhanced activity (MIC: 8.2 µM → 2.1 µM against E. coli), indicating that shortening the sequence may improve efficacy—a strategy applicable to Brevinin-2GHa .

Non-Brevinin-2 Peptides from Hylarana guentheri

Temporin-GH

  • Structure : A 14-residue linear peptide (FLPIVAKLLSGLL-NH₂) lacking the ranabox motif .
  • Activity : Temporins generally target Gram-positive bacteria, but specific MIC data for Temporin-GH are unavailable. Its shorter length and lack of disulfide bonds contrast sharply with Brevinin-2GHa’s structure .

Guentherin

  • Classification: A novel AMP unrelated to Brevinin-2. No structural or MIC data are available, limiting direct comparison .

Broader Brevinin-2 Family Context

  • Structural Diversity : Despite low sequence similarity (<30% identity), all Brevinin-2 peptides retain the ranabox, which stabilizes the C-terminal helical domain critical for pore formation .
  • Mechanistic Differences : Gaegurin-6 and Nigrocin-2 exhibit rapid bactericidal effects via membrane depolarization, while Brevinin-2GHa’s mechanism is inferred to be similar but requires experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.